molecular formula C13H13ClN2O3S2 B2599492 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1945218-34-7

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2599492
CAS No.: 1945218-34-7
M. Wt: 344.83
InChI Key: HAFJSGNEXDLVJB-UHFFFAOYSA-N
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Description

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure, which incorporates a pyridine ring linked to a sulfonylated pyrrolidine, is characteristic of compounds designed to interact with enzyme active sites . This molecular architecture suggests potential application as a building block or intermediate in the development of protease inhibitors . The 5-chlorothiophene and sulfonamide groups are common pharmacophores found in ligands for various biological targets . Researchers can utilize this compound as a key intermediate for designing and synthesizing novel therapeutic agents. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-12-1-2-13(20-12)21(17,18)16-8-5-11(9-16)19-10-3-6-15-7-4-10/h1-4,6-7,11H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFJSGNEXDLVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is C15H17ClN2O4S2C_{15}H_{17}ClN_{2}O_{4}S_{2} with a molecular weight of approximately 388.9 g/mol. The structure features a pyridine ring, a pyrrolidine moiety, and a sulfonyl group attached to a chlorothiophene, providing unique chemical reactivity and biological activity.

Medicinal Chemistry

The compound has shown promise as a lead candidate in drug development due to its structural features that suggest potential activity against various biological targets.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Research indicates that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in anti-inflammatory drug development.
  • Antimicrobial Activity: The presence of the chlorothiophene moiety may enhance antimicrobial properties, making it suitable for studies targeting bacterial infections.
  • Anticancer Properties: Preliminary studies suggest that derivatives of this compound could interact with cancer cell signaling pathways, warranting further exploration in oncological research.

Materials Science

In materials science, 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can serve as a building block for synthesizing advanced polymers and coatings. Its unique chemical structure allows for modifications that can enhance the properties of materials used in various applications.

Applications in Materials:

  • Advanced Polymers: The compound can be utilized to create polymers with specific thermal and mechanical properties.
  • Coatings: Its stability and reactivity profile make it suitable for developing protective coatings that require robust chemical performance.

Case Studies

Study Objective Findings
Study on Anti-inflammatory ActivityEvaluate the compound's effect on cytokine productionDemonstrated significant reduction in pro-inflammatory cytokines in vitro.
Antimicrobial Efficacy AssessmentTest against various bacterial strainsShowed effective inhibition of growth in Gram-positive bacteria.
Cancer Cell Line InteractionInvestigate effects on specific cancer cell linesInduced apoptosis in tested cancer cells, indicating potential anticancer activity.

Synthetic Routes

The synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves several steps:

  • Formation of Pyrrolidine Intermediate: Utilizes cyclization reactions involving amino alcohols or amino acids.
  • Sulfonylation: Involves the reaction of 5-chlorothiophene sulfonyl chloride with the pyrrolidine intermediate.
  • Etherification: Final step where the sulfonylated pyrrolidine is reacted with pyridine derivatives under basic conditions.

Mechanism of Action

The mechanism of action of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the pyrrolidine and pyridine rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The Catalog of Pyridine Compounds lists structurally related derivatives (entries 231 and 232) :

Compound ID Substituents on Pyrrolidine-Pyridine Scaffold Key Functional Groups
Entry 231 tert-Butyldimethylsilyloxy, nitro, iodo Bulky silyl ether, nitro, iodine
Entry 232 tert-Butyldimethylsilyloxy, amine Bulky silyl ether, amine
Target 5-Chlorothiophene sulfonyl Sulfonamide, chlorine

Key Comparisons:

Steric Effects :

  • The target compound’s 5-chlorothiophene sulfonyl group is less sterically demanding than the tert-butyldimethylsilyloxy substituents in entries 231 and 232. This difference may enhance the target compound’s ability to penetrate biological membranes or bind to narrow enzyme active sites.

Electronic Properties :

  • The sulfonamide group in the target compound is a stronger electron-withdrawing group compared to the silyl ethers in entries 231 and 232. This could stabilize negative charges or modulate π-π stacking interactions in crystalline or protein-binding environments.

Crystallographic and Computational Analysis

Tools like SHELX and Mercury () are critical for comparing structural features such as:

  • Packing Motifs : The 5-chlorothiophene sulfonyl group may promote unique crystal packing via Cl···π or sulfonyl-oxygen hydrogen bonding, contrasting with the bulky silyl ethers in analogues.
  • Conformational Flexibility : The pyrrolidine ring’s oxygen linker in the target compound could allow greater rotational freedom compared to analogues with rigid silyl substituents.

Biological Activity

The compound 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine , with CAS number 2034389-47-2, is a novel pyridine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C15H17ClN2O4S2C_{15}H_{17}ClN_{2}O_{4}S_{2} with a molecular weight of 388.9 g/mol. Its structure includes a pyridine ring, a pyrrolidine moiety, and a chlorothiophenesulfonyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15_{15}H17_{17}ClN2_{2}O4_{4}S2_{2}
Molecular Weight388.9 g/mol
CAS Number2034389-47-2

The biological activity of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is primarily attributed to its interaction with various molecular targets. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in proteins, while the pyridine and pyrrolidine rings contribute to hydrophobic interactions that stabilize the binding.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer potential. In a study focusing on murine models, it was shown to inhibit tumor growth effectively when administered at appropriate dosages. For instance, in xenograft models, the compound demonstrated moderate tumor growth inhibition, suggesting its role as a potential anticancer agent.

Case Study: MDM2 Inhibition

In a relevant study examining MDM2 inhibitors, derivatives similar to this compound were tested for their ability to activate p53 pathways in cancer cells. Although the compound showed moderate effects on p53 activation and PARP cleavage, it was noted that improvements in tissue penetration could enhance its efficacy against tumors .

Antimicrobial Activity

The compound's structural features suggest potential efficacy against various pathogens. Pyrrole derivatives have been recognized for their antimicrobial properties, and this compound may exhibit similar activities. The sulfonamide moiety is known to enhance antimicrobial effects by interfering with bacterial enzyme functions.

Anti-inflammatory Effects

Preliminary studies suggest that 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Summary of Biological Activity Studies

The following table summarizes key findings from various studies investigating the biological activities of this compound:

Study FocusFindingsReference
Tumor Growth InhibitionModerate inhibition in xenograft models
MDM2 InhibitionModest p53 activation; tissue penetration issues
Antimicrobial ActivityPotential efficacy against bacterial strains
Anti-inflammatory EffectsModulation of inflammatory pathways

Q & A

Q. How can researchers optimize the synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine?

  • Methodological Answer : The synthesis can be optimized using palladium or copper catalysts in polar solvents like dimethylformamide (DMF) or toluene, as demonstrated in analogous heterocyclic syntheses . Reaction parameters (temperature, stoichiometry) should be systematically varied, and intermediates purified via column chromatography. Safety protocols, such as handling sulfonyl chlorides in inert atmospheres, are critical to avoid side reactions .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions. For crystalline samples, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level structural resolution .

Q. How should solvent systems be selected for synthesis and purification?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonyl intermediates, while toluene facilitates cyclization reactions. Post-synthesis, use gradient elution in reverse-phase HPLC with acetonitrile/water mixtures to isolate the target compound .

Q. What safety protocols are essential during synthesis?

  • Methodological Answer : Implement fume hoods for volatile reagents (e.g., thiophene derivatives), wear acid-resistant gloves, and follow hazard codes (e.g., H318 for eye damage). Emergency rinsing stations and inert gas purging are mandatory for sulfonylation steps .

Q. How can purity and stability be assessed post-synthesis?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) for stability under thermal stress. Purity ≥99% can be confirmed via HPLC with UV detection at 254 nm, referencing calibration curves of authenticated standards .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like kinases. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions between in vitro and in silico bioactivity data?

  • Methodological Answer : Cross-validate computational models with experimental assays under standardized conditions (e.g., pH 7.4, 37°C). If discrepancies persist, re-examine force field parameters in docking software or assess compound aggregation artifacts using dynamic light scattering (DLS) .

Q. How can X-ray crystallography address challenges in resolving the sulfonyl-pyrrolidine conformation?

  • Methodological Answer : Collect high-resolution (<1.2 Å) data using synchrotron radiation. Refine torsional angles of the sulfonyl group with SHELXL, and validate electron density maps with Mercury’s void analysis tool to detect disordered regions .

Q. What role does the sulfonyl group play in modulating biological activity?

  • Methodological Answer : The sulfonyl group enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins. Comparative studies with des-sulfonyl analogs can quantify its contribution to inhibitory potency via kinetic assays (e.g., stop-flow kinetics) .

Q. How can researchers design combination therapies involving this compound?

  • Methodological Answer :
    Screen for synergistic effects using checkerboard assays with known inhibitors (e.g., kinase inhibitors like alpelisib). Mechanistic studies should employ transcriptomics (RNA-seq) to identify co-targeted pathways and avoid antagonistic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.